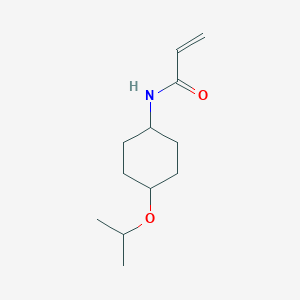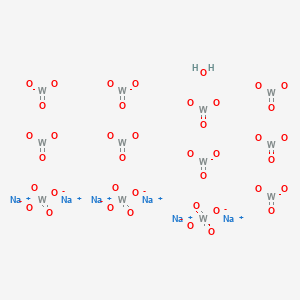
(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide, also known as FTY720, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTY720 was first identified as a potential immunomodulatory agent in the early 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
Novel Chemical Compounds for Inhibition of SARS Coronavirus Helicase
A study by Lee et al. (2017) discovered a novel chemical compound closely related to (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide, which suppresses the enzymatic activities of SARS coronavirus helicase. This compound demonstrated significant potential in inhibiting ATP hydrolysis and DNA unwinding activities of the virus, suggesting its utility in developing inhibitors against SARS coronavirus (Lee et al., 2017).
Room-Temperature RAFT Polymerization for Drug Delivery
Convertine et al. (2004) reported the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, a compound structurally similar to (E)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-3-yl)acrylamide. This process is significant for drug delivery applications, emphasizing the role of suitable RAFT chain transfer agents and initiating species (Convertine et al., 2004).
Mitigating Toxic Compounds in Food
Anese et al. (2013) investigated strategies to mitigate acrylamide and furanic compounds in food. These compounds, including furan, are known to be toxic and potentially carcinogenic. The research focused on technological measures to reduce their levels in food, highlighting the importance of understanding the behavior of furan-related compounds in various applications (Anese et al., 2013).
Cyclization of Mercaptomethyl Derivatives
Pevzner (2021) explored the cyclization of mercaptomethyl derivatives of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates. This study is relevant due to the structural similarities with the compound , contributing to the understanding of cyclization reactions in furan-containing compounds (Pevzner, 2021).
Intramolecular Cyclization under Camps Conditions
Mochalov et al. (2016) studied the Camps cyclization of N-(2-Acylaryl)benzamides and analogous compounds, including thiophene-2-, and furan-2-carboxamides. This research is pertinent due to the involvement of furan and thiophene structures, which are components of the compound (Mochalov et al., 2016).
Synthesis of Indeno Thiophenes and Furans with Acrylic Acid Unit
Jeon and Lee (2008) conducted a study on the synthesis of indenothiophenes and indenofurans containing acrylic acid units, which is relevant due to the presence of furan and acrylamide structures in the compound being investigated (Jeon & Lee, 2008).
Drug Release from Hydrogels with Thermosensitive Derivatives
Gasztych et al. (2019) researched the impact of a hydrophilic co-monomer on the drug release from hydrogels containing thermosensitive N-(isopropyl)acrylamide derivatives. This study is pertinent due to the thermosensitive and hydrogel-related properties of similar acrylamide derivatives (Gasztych et al., 2019).
Eigenschaften
IUPAC Name |
(E)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(18,9-13-3-2-7-19-13)11-16-14(17)5-4-12-6-8-20-10-12/h2-8,10,18H,9,11H2,1H3,(H,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHJYZZOKLHKJC-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C=CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CO1)(CNC(=O)/C=C/C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide](/img/structure/B2834286.png)


![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2834289.png)
![5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2834291.png)




![5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid](/img/structure/B2834302.png)
![N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2834303.png)
![(2,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2834305.png)
